6-(methoxymethyl)-2-(propan-2-yl)pyrimidin-4(3H)-one
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Overview
Description
2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with a unique structure that includes an isopropyl group at position 2 and a methoxymethyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate then reacts with ammonia to produce isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinol: This compound is structurally similar but lacks the methoxymethyl group.
2-Isopropyl-6-methyl-4-pyrimidinone: Another similar compound, differing in the presence of a methyl group instead of a methoxymethyl group.
Uniqueness
2-Isopropyl-6-(methoxymethyl)pyrimidin-4(3H)-one is unique due to the presence of both isopropyl and methoxymethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9-10-7(5-13-3)4-8(12)11-9/h4,6H,5H2,1-3H3,(H,10,11,12) |
InChI Key |
AKSJYXATJHTXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)COC |
Origin of Product |
United States |
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